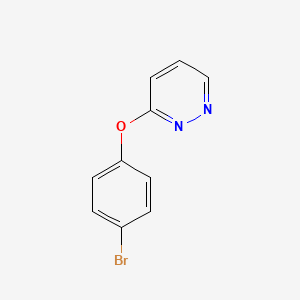
3-(4-Bromophenoxy)pyridazine
Übersicht
Beschreibung
3-(4-Bromophenoxy)pyridazine is a chemical compound with the CAS Number: 40890-13-9 . It has a molecular weight of 251.08 and its IUPAC name is 3-(4-bromophenoxy)pyridazine .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 3-bromo-pyridazines, can be achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers .Molecular Structure Analysis
The InChI code for 3-(4-Bromophenoxy)pyridazine is 1S/C10H7BrN2O/c11-8-3-5-9(6-4-8)14-10-2-1-7-12-13-10/h1-7H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Pyridazine derivatives have been shown to undergo [3 + n] cycloaddition reactions . These reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings .Physical And Chemical Properties Analysis
The melting point of 3-(4-Bromophenoxy)pyridazine is 104-105 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Application in Heterocyclic Chemistry
- Field : Heterocyclic Chemistry
- Summary of Application : Pyridazine derivatives, including 3-(4-Bromophenoxy)pyridazine, have emerged as important structures in heterocyclic chemistry due to their excellent chemistry and potential applications in medicinal chemistry and optoelectronics .
- Methods of Application : One method of application is through [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings . This involves the addition of a multiple bond dipolarophile to a three-atom component system (TACS) .
- Results or Outcomes : The use of [3 + n] cycloaddition reactions in the pyridazine series has led to advances in medicinal chemistry and optoelectronic applications over the last ten years . The stereochemistry and regiochemistry of the cycloaddition reactions are also discussed .
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary of Application : Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . This includes antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic, antifeedant, inhibition of linolenic acid, activity for neurological disorders, and many other properties .
- Methods of Application : The specific methods of application can vary widely depending on the specific pharmacological activity being targeted. This often involves the synthesis of specific pyridazinone derivatives and their testing in relevant biological assays .
- Results or Outcomes : The results have shown that structural changes to the pyridazinone moiety can have a significant influence on the pharmacodynamic profile of the compound . For example, it was found that substitution of pyrrolidinone ring with pyridazinone ring in pyrrole-3,4-dicarboximides increased the peripheral analgesic property of the compound .
Application in Optoelectronics
- Field : Optoelectronics
- Summary of Application : Pyridazine derivatives, including 3-(4-Bromophenoxy)pyridazine, have potential applications in optoelectronics . This is due to their excellent chemistry and the unique properties of the pyridazine ring .
- Methods of Application : The application in optoelectronics often involves the synthesis of specific pyridazine derivatives and their incorporation into electronic devices . The specific methods can vary widely depending on the type of device and the desired properties .
- Results or Outcomes : The use of pyridazine derivatives in optoelectronics has led to advances in the development of new materials for electronic devices . These materials have shown promising properties, such as improved efficiency and stability .
Safety And Hazards
Zukünftige Richtungen
Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry due to their potential applications in medicinal chemistry and optoelectronics . The recent advances in [3 + n] cycloaddition reactions in the pyridazine series have opened up new possibilities for their medicinal chemistry and optoelectronic applications .
Eigenschaften
IUPAC Name |
3-(4-bromophenoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-5-9(6-4-8)14-10-2-1-7-12-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCFRVJNWPBDQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenoxy)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



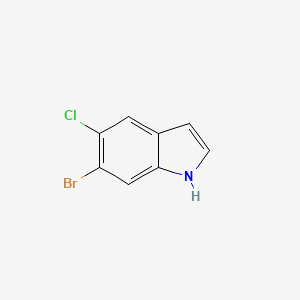
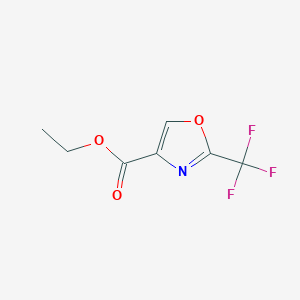
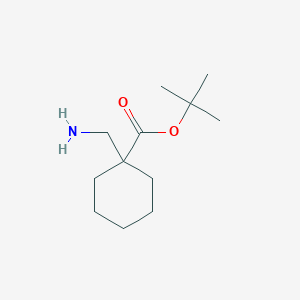

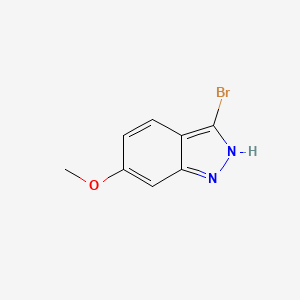
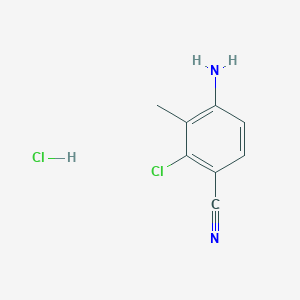
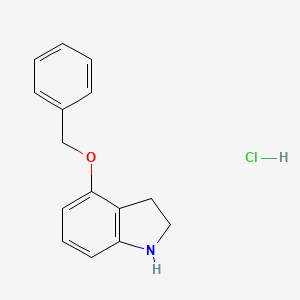
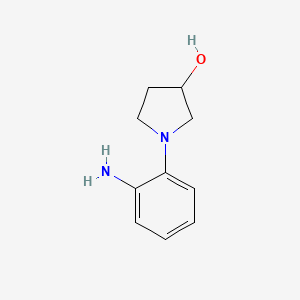

![Spiro[2.5]octan-6-ylmethanamine](/img/structure/B1524248.png)
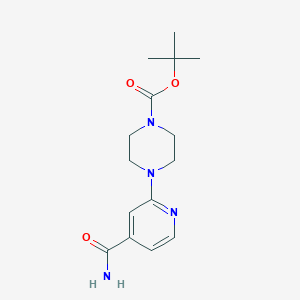
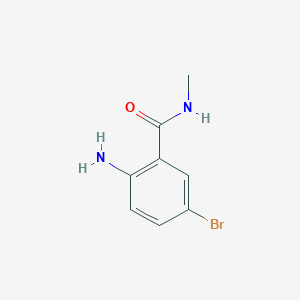
![2-[4-(Aminocarbonyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1524252.png)
